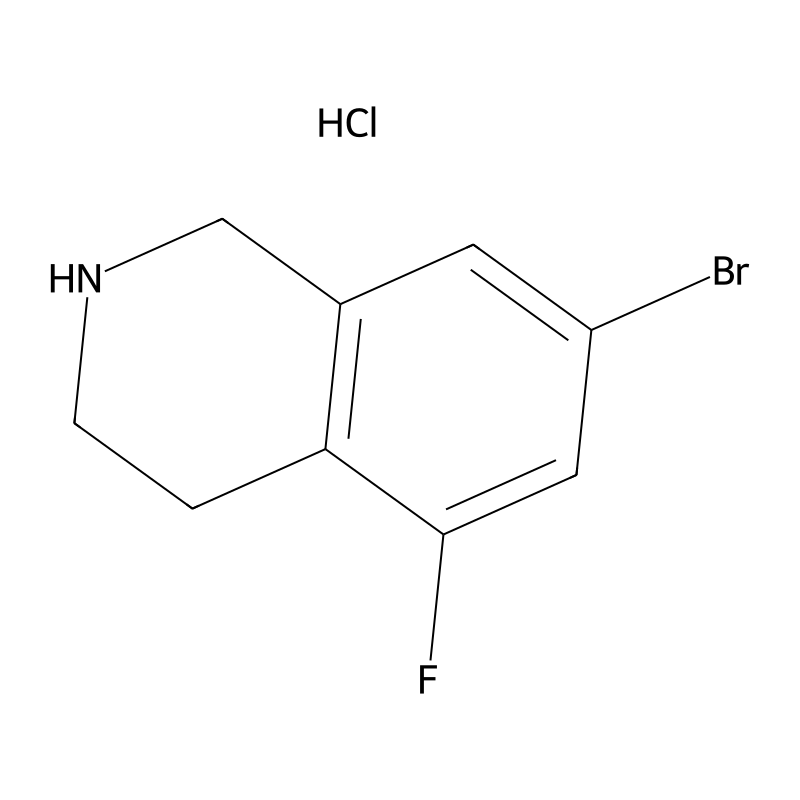7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry and Drug Discovery
The core structure of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is present in various biologically active molecules, including some alkaloids with potential therapeutic applications []. The introduction of a bromine and fluorine atom might modulate the activity of the parent structure. Researchers might explore this compound for its potential interaction with specific biological targets relevant to diseases.
Neuroscience Research
Tetrahydroisoquinolines have been investigated for their potential role in neurotransmission and neurological disorders []. The bromo and fluoro substitutions in 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride could alter how it interacts with neurotransmitter systems, making it a candidate for studies related to learning, memory, or even neurodegenerative diseases.
Development of New Synthetic Methods
Novel organofluorine compounds are of interest in medicinal chemistry due to their unique properties []. The presence of a fluorine atom in 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride could contribute to the development of new synthetic methods for incorporating fluorine into other molecules. Researchers might study this compound as a model system for exploring fluorination reactions.
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound characterized by its unique structure, which includes a tetrahydroisoquinoline core with bromine and fluorine substituents. Its chemical formula is C₉H₁₀BrClFN, and it has a molecular weight of approximately 253.54 g/mol. The presence of the bromine and fluorine atoms in the structure is significant as these halogens can influence the compound's biological activity and chemical reactivity. The compound is typically found as a hydrochloride salt, enhancing its solubility in water and making it more suitable for various applications in medicinal chemistry and pharmacology .
The chemical reactivity of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be attributed to the presence of the halogen substituents. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom may enhance electrophilic character due to its electronegativity. This compound can undergo various reactions typical for tetrahydroisoquinolines, such as:
- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
- Electrophilic aromatic substitution: The fluorine atom may influence the reactivity of other positions on the aromatic ring.
- Reduction reactions: The tetrahydroisoquinoline structure can be reduced to yield different derivatives.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has garnered interest due to its potential biological activities. Compounds with a similar structure have been studied for their roles in neurotransmission and their implications in neurological disorders. The unique substitutions of bromine and fluorine are believed to modulate interactions with neurotransmitter systems, potentially making this compound relevant for research into treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Furthermore, novel organofluorine compounds like this one are increasingly recognized in medicinal chemistry for their unique properties that can lead to new therapeutic agents. Research indicates that the presence of fluorine can enhance metabolic stability and bioavailability.
The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. Common methods include:
- Starting from isoquinoline derivatives: Bromination and fluorination steps can be introduced at specific positions on the isoquinoline framework.
- Cyclization reactions: These may involve precursors that undergo cyclization to form the tetrahydroisoquinoline core.
- Hydrochloride formation: The final step often includes treatment with hydrochloric acid to form the hydrochloride salt.
These synthetic pathways are designed to optimize yield and purity while minimizing by-products .
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has potential applications in several fields:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders.
- Research: Used as a model system for studying fluorination reactions and their effects on biological activity.
- Chemical Biology: Investigated for its interactions with neurotransmitter systems and potential effects on learning and memory processes.
Interaction studies involving 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride focus on its binding affinity to various biological targets. Preliminary research suggests that it may interact with receptors involved in neurotransmission. These interactions could be assessed using techniques such as:
- Radiolabeled binding assays: To quantify binding affinities.
- In vitro assays: To evaluate functional outcomes related to neurotransmitter activity.
Such studies are crucial for understanding how modifications in chemical structure impact biological function .
Several compounds share structural similarities with 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | Lacks fluorine substitution | May have different biological activities |
| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Lacks bromine substitution | Focused on different pharmacological profiles |
| 7-Methyl-5-fluoro-1,2,3,4-tetrahydroisoquinoline | Contains methyl instead of bromine | Investigated for metabolic pathways |
The uniqueness of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its combination of both bromine and fluorine substituents which may provide distinct pharmacological properties compared to other derivatives .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








